4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline
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Overview
Description
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline is a heterocyclic compound that combines the structural features of quinazoline and purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline typically involves multi-step procedures. One common method includes the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives and formamide.
Introduction of the piperazine moiety: This step involves the reaction of the quinazoline core with piperazine under suitable conditions, often using a solvent like dimethylformamide and a base such as potassium carbonate.
Attachment of the purine derivative: The final step involves the coupling of the piperazine-quinazoline intermediate with a purine derivative, such as 7-methyl-7H-purine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinazoline moieties using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides or purine N-oxides.
Reduction: Formation of reduced quinazoline or purine derivatives.
Substitution: Formation of alkylated or sulfonated derivatives of the compound.
Scientific Research Applications
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(7H-purin-6-yl)piperazin-1-yl]quinazoline
- 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine
- 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]benzimidazole
Uniqueness
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline is unique due to its specific combination of quinazoline and purine moieties, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and development, as well as for various scientific research applications.
Properties
IUPAC Name |
4-[4-(7-methylpurin-6-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c1-24-12-23-16-15(24)18(22-11-20-16)26-8-6-25(7-9-26)17-13-4-2-3-5-14(13)19-10-21-17/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNJEMDKBWMXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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